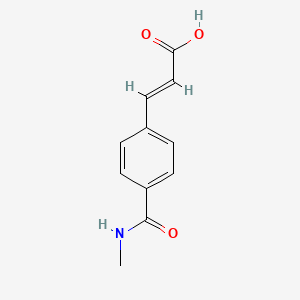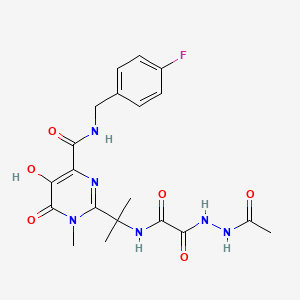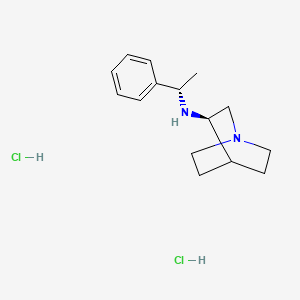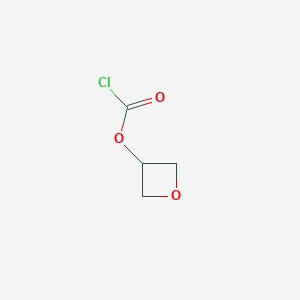
N-OCTYLBENZENE-D22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-OCTYLBENZENE-D22, also known as Octylbenzene-d22, is a stable isotope reagent . It is the deuterium-labeled version of Octylbenzene . The CAS Number for this compound is 1219799-28-6 .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of N-OCTYLBENZENE-D22 is 212.46 mol/g . The molecular formula is C14D22 . The structure of this compound can also be represented using the SMILES notation .Chemical Reactions Analysis
As a stable isotope, N-OCTYLBENZENE-D22 is primarily used as a tracer in chemical reactions . The specific chemical reactions involving this compound are not detailed in the available resources.Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of N-OCTYLBENZENE-D22 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene-D6", "1-Octene", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Deuterium oxide (D2O)", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Anhydrous sodium sulfate (Na2SO4)", "Sodium sulfate decahydrate (Na2SO4.10H2O)", "Sodium carbonate (Na2CO3)", "Ethanol (C2H5OH)", "Hexane (C6H14)" ], "Reaction": [ "Step 1: Preparation of 1-Octylbenzene", "1. Mix benzene-D6, 1-octene, and sulfuric acid in a reaction flask.", "2. Heat the mixture to 100°C and stir for 4 hours.", "3. Cool the mixture and add sodium bicarbonate to neutralize the acid.", "4. Extract the product with hexane and dry with anhydrous sodium sulfate.", "5. Evaporate the solvent to obtain 1-octylbenzene.", "Step 2: Preparation of N-OCTYLBENZENE-D22", "1. Dissolve 1-octylbenzene in deuterium oxide.", "2. Add sodium hydroxide and sodium chloride to the solution.", "3. Stir the mixture for 24 hours at room temperature.", "4. Extract the product with hexane and dry with magnesium sulfate.", "5. Evaporate the solvent to obtain N-OCTYLBENZENE-D22." ] } | |
CAS RN |
1219799-28-6 |
Molecular Formula |
C14D22 |
Molecular Weight |
212.4600391 |
synonyms |
N-OCTYLBENZENE-D22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)

![{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid](/img/structure/B1145580.png)




![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)